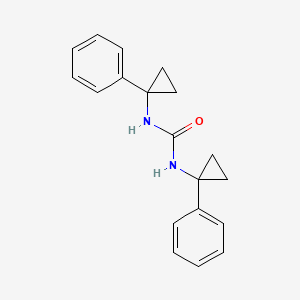
1,3-Bis(1-fenilciclopropil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(1-phenylcyclopropyl)urea is a chemical compound with the molecular formula C19H20N2O and a molecular weight of 292.37 . It is used in various scientific research and development .
Synthesis Analysis
The synthesis of 1,3-disubstituted ureas, which includes 1,3-Bis(1-phenylcyclopropyl)urea, involves reactions of bicyclo [2.2.1]heptane-2-yl isocyanate with amines . Another method involves the reaction of two amines of different structures and basicities with 1,1’-carbonyldiimidazole .Molecular Structure Analysis
The molecular structure of 1,3-Bis(1-phenylcyclopropyl)urea includes two phenylcyclopropyl groups attached to a urea group . The exact 3D structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
1,3-Bis(1-phenylcyclopropyl)urea has been investigated as a corrosion inhibitor for carbon steel . The inhibition effect is attributed to the adsorption of the inhibitor on the surface of the carbon steel .Aplicaciones Científicas De Investigación
Actividad antimicrobiana
1,3-Bis(1-fenilciclopropil)urea y sus derivados han mostrado una actividad antimicrobiana significativa. Se ha encontrado que son efectivos contra varias cepas bacterianas como Staphylococcus aureus, Bacillus endophyticus, Streptococcus entericus y Escherichia coli, así como contra cepas fúngicas como Candida albicans y Rhizopus oryzae . Estos compuestos han mostrado una mayor potencia antimicrobiana contra los microbios probados que los fármacos de referencia .
Inhibidores de la 14α-esterol desmetilasa
Estos compuestos se han estudiado como posibles inhibidores de la enzima 14α-esterol desmetilasa . Esta enzima participa en la biosíntesis de esteroles, que son componentes esenciales de las membranas celulares eucariotas. Inhibir esta enzima puede interrumpir el crecimiento de ciertos patógenos, lo que convierte a estos compuestos en candidatos potenciales para el desarrollo de nuevos fármacos antimicrobianos .
Inhibidores de la transcriptasa inversa del VIH-1
Las ureas 1,3-disustituidas, una clase de compuestos que incluye la this compound, son conocidas por actuar como inhibidores no nucleósidos de la transcriptasa inversa del VIH-1 . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antirretrovirales .
Inhibidores de la colinesterasa
Estos compuestos también se han estudiado por su potencial como inhibidores de la colinesterasa, lo que podría hacerlos útiles en el tratamiento de la enfermedad de Alzheimer .
Actividad anticancerígena
Las ureas 1,3-disustituidas han mostrado actividad anticancerígena contra varias líneas celulares cancerosas, incluidos los cánceres de mama (MCF7), colon (HCT116) e hígado (Huh7) . Esto sugiere que la this compound y sus derivados podrían explorarse más a fondo por su potencial como agentes anticancerígenos .
Inhibidores de la hidrolasa de epóxido soluble
Las ureas 1,3-disustituidas, incluida la this compound, se han estudiado como posibles inhibidores de la hidrolasa de epóxido soluble (sEH, E.C. 3.3.2.10) de mamíferos y humanos. Esta enzima es un objetivo potencial para el tratamiento de las condiciones hipertensivas, inflamatorias y dolorosas .
Mecanismo De Acción
Propiedades
IUPAC Name |
1,3-bis(1-phenylcyclopropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-17(20-18(11-12-18)15-7-3-1-4-8-15)21-19(13-14-19)16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKWFHIIDRJSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)NC3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-phenyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464634.png)

![10-methyl-3-phenethyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2464637.png)
![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2464639.png)
![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)
![3-(4-Chlorophenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2464646.png)
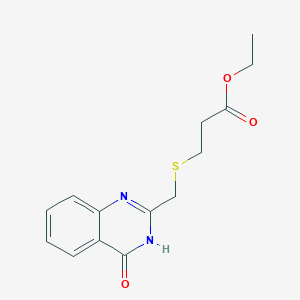
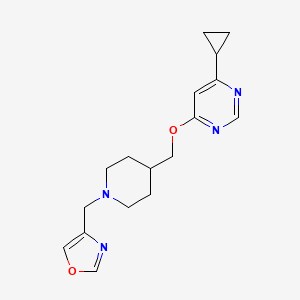
![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2464649.png)
![3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2464651.png)
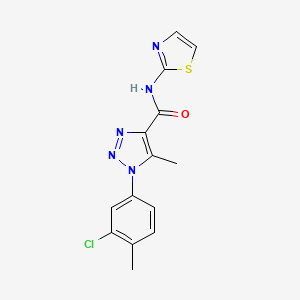
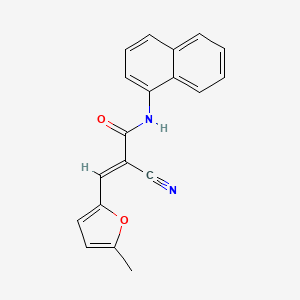
![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B2464656.png)
